![molecular formula C17H20O4 B14366520 1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene CAS No. 90293-77-9](/img/structure/B14366520.png)
1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of two methoxy groups and a 2-(2-methoxyphenoxy)ethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene typically involves the reaction of 1,2-dimethoxybenzene with 2-(2-methoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Applications De Recherche Scientifique
1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyleugenol: Benzene, 1,2-dimethoxy-4-(2-propenyl)-
4-Ethyl-1,2-dimethoxybenzene: Benzene, 1,2-dimethoxy-4-ethyl
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Stereoisomers include (E)-Methyl isoeugenol
Uniqueness
1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and 2-(2-methoxyphenoxy)ethyl groups makes it a valuable compound for various research applications, distinguishing it from other similar aromatic ethers.
Propriétés
Numéro CAS |
90293-77-9 |
|---|---|
Formule moléculaire |
C17H20O4 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
1,2-dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene |
InChI |
InChI=1S/C17H20O4/c1-18-14-6-4-5-7-16(14)21-11-10-13-8-9-15(19-2)17(12-13)20-3/h4-9,12H,10-11H2,1-3H3 |
Clé InChI |
DWKHTEQEQMUOIG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCOC2=CC=CC=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


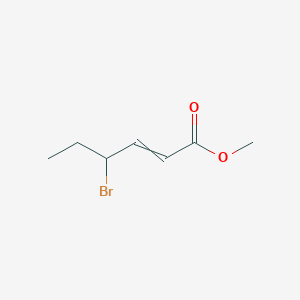

![3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane](/img/structure/B14366450.png)
![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
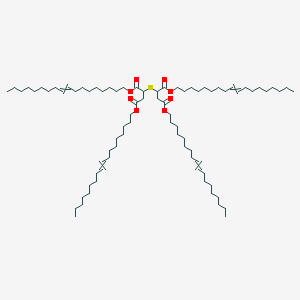
![{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14366469.png)
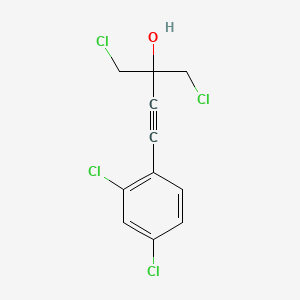
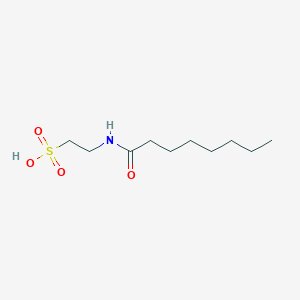

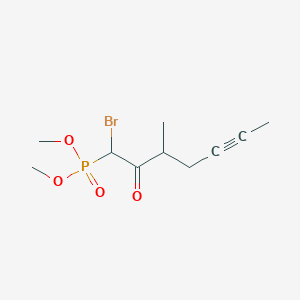
![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)
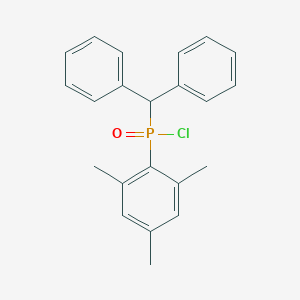
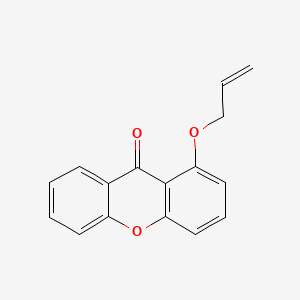
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
